molecular formula C13H15N3O2 B14918143 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide

Cat. No.: B14918143
M. Wt: 245.28 g/mol
InChI Key: AEYZGCDFSMSMSP-WJDWOHSUSA-N
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Description

(Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline moiety and a hydroxyimino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,3-dimethyl-3,4-dihydroisoquinoline with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The dihydroisoquinoline moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

Medicine

In the medical field, (Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide could be explored for its pharmacological properties. Researchers may study its effects on various biological targets to identify potential therapeutic applications.

Industry

Industrially, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
  • N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)glycine
  • 1-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-3,4-dihydroisoquinoline-3-spiro-1’-cyclohexane

Uniqueness

Compared to these similar compounds, (Z)-2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-2-(hydroxyimino)acetamide stands out due to the presence of the hydroxyimino group, which imparts unique chemical reactivity and potential biological activity. This structural feature allows for a broader range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

(2Z)-2-(3,3-dimethyl-4H-isoquinolin-1-yl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C13H15N3O2/c1-13(2)7-8-5-3-4-6-9(8)10(15-13)11(16-18)12(14)17/h3-6,18H,7H2,1-2H3,(H2,14,17)/b16-11-

InChI Key

AEYZGCDFSMSMSP-WJDWOHSUSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)/C(=N/O)/C(=O)N)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)C(=NO)C(=O)N)C

Origin of Product

United States

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